2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione is a ring assembly and a member of pyridazines.
Scientific Research Applications
Antimicrobial Activity
2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione and its derivatives have shown significant antimicrobial activity. For instance, a study by Salvi et al. (2007) synthesized various compounds from phthalyl derivatives of amino acids, which exhibited notable antimicrobial properties (Salvi, Bhambi, Jat, & Talesara, 2007).
Xanthine Oxidase Inhibitor Properties
Research by Gunduğdu et al. (2020) indicates that derivatives of isoindole-1,3(2H)-dione, such as this compound, act as inhibitors of xanthine oxidase. This enzyme is a target for the treatment of disorders like gout, and the phenyl ring in these compounds enhances their inhibitory effect (Gunduğdu et al., 2020).
Anticonvulsant Activity
The compound and its analogs have been explored for anticonvulsant activities. Kamiński et al. (2011) synthesized new derivatives and tested them in various seizure models. They found that these compounds were effective in at least one of the models, indicating potential use in treating convulsions (Kamiński, Rzepka, & Obniska, 2011).
Anti-Inflammatory, Anti-Microbial, and Anti-Oxidant Activities
Lamie et al. (2015) synthesized new phthalimide derivatives and evaluated them for anti-microbial, anti-oxidant, and anti-inflammatory activities. One of the compounds showed remarkable anti-microbial activity, and another displayed significant anti-inflammatory action, indicating a broad spectrum of potential therapeutic applications (Lamie, Phillopes, El-Gendy, Rárová, & Grúz, 2015).
H1-Antagonist Activity
Abou-Gharbia et al. (1995) found that structural manipulation of certain piperazinyl imide compounds, including ones similar to this compound, led to the discovery of compounds with potent H1-antagonist activity. This suggests potential use in conditions like allergies and asthma (Abou-Gharbia et al., 1995).
Properties
Molecular Formula |
C28H23N5O3 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H23N5O3/c34-24(18-33-27(35)22-12-6-7-13-23(22)28(33)36)31-14-16-32(17-15-31)26-21-11-5-4-10-20(21)25(29-30-26)19-8-2-1-3-9-19/h1-13H,14-18H2 |
InChI Key |
IXQKLGBUUZVOSE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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